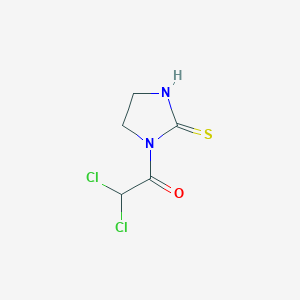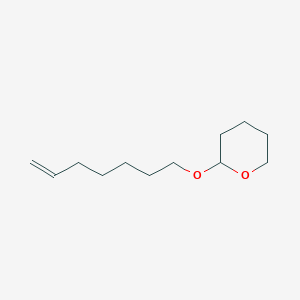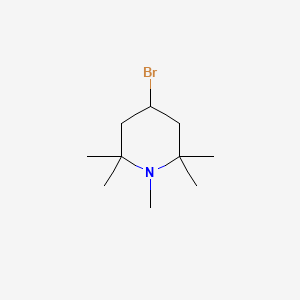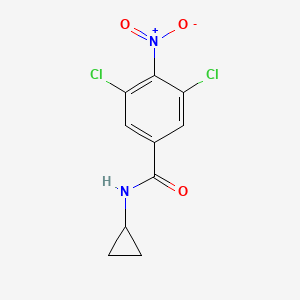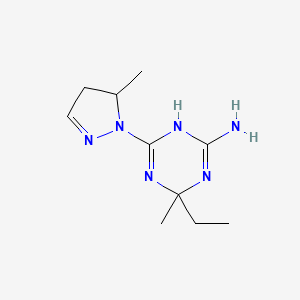![molecular formula C20H20F2N4O2 B13946313 2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13946313.png)
2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide is a synthetic organic compound with potential applications in medicinal chemistry. It features a quinazolinone core, which is a common scaffold in many biologically active molecules, and a difluorophenyl group, which can enhance the compound’s pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step often involves the use of halogenated aromatic compounds and palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Amidation: The final step involves the formation of the amide bond between the quinazolinone core and the difluorophenyl group, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various nucleophiles.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
作用机制
The mechanism of action of 2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The difluorophenyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target protein.
相似化合物的比较
Similar Compounds
- 2-(3,5-difluorophenyl)-N-[2-(methylamino)-4-oxo-4H-quinazolin-3-yl]acetamide
- 2-(3,5-difluorophenyl)-N-[2-(ethylamino)-4-oxo-4H-quinazolin-3-yl]acetamide
- 2-(3,5-difluorophenyl)-N-[2-(propylamino)-4-oxo-4H-quinazolin-3-yl]acetamide
Uniqueness
2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide is unique due to the presence of the isopropyl-methyl-amino group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature can enhance the compound’s stability, bioavailability, and selectivity for its molecular targets compared to similar compounds.
属性
分子式 |
C20H20F2N4O2 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
2-(3,5-difluorophenyl)-N-[2-[methyl(propan-2-yl)amino]-4-oxoquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C20H20F2N4O2/c1-12(2)25(3)20-23-17-7-5-4-6-16(17)19(28)26(20)24-18(27)10-13-8-14(21)11-15(22)9-13/h4-9,11-12H,10H2,1-3H3,(H,24,27) |
InChI 键 |
DEUAOKOGVOHNRZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C)C1=NC2=CC=CC=C2C(=O)N1NC(=O)CC3=CC(=CC(=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(piperidin-4-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13946234.png)

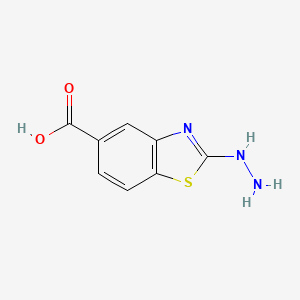
![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)
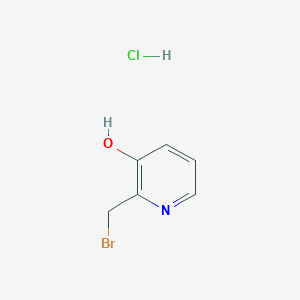


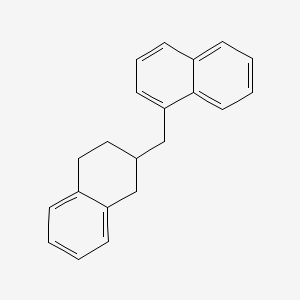
![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)
